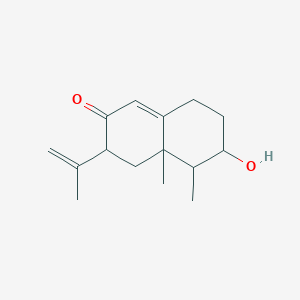
Codaphniphylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Codaphniphylline is a natural alkaloid compound derived from the genus Daphniphyllum. These alkaloids are known for their complex structures and significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Codaphniphylline involves intricate chemical processes. One of the notable methods includes the use of oxidative dearomatization strategies. For instance, starting from naphthol derivatives, the compound undergoes a series of reactions including Mukaiyama-Michael addition and tandem reductive amination/amidation to form the desired product
Industrial Production Methods
Industrial production of this compound is not widely documented due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry have paved the way for more efficient and scalable methods, potentially enabling larger-scale production in the future .
Analyse Chemischer Reaktionen
Types of Reactions
Codaphniphylline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like iodine.
Reduction: The compound can be reduced using reagents such as sodium borohydride.
Substitution: Functional groups in this compound can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its cytotoxic properties against cancer cell lines, showing promise as a potential anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Wirkmechanismus
The mechanism of action of Codaphniphylline involves its interaction with specific molecular targets and pathways. It is known to interfere with cellular processes by binding to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Codaphniphylline is part of the Daphniphyllum alkaloid family, which includes several other compounds with similar structures and biological activities. Some of the similar compounds include:
- Daphniphylline
- Daphnezomine
- Dapholdhamine
Compared to these compounds, this compound is unique due to its specific structural features and the distinct biological activities it exhibits .
Eigenschaften
Molekularformel |
C30H47NO3 |
|---|---|
Molekulargewicht |
469.7 g/mol |
IUPAC-Name |
1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)propan-1-one |
InChI |
InChI=1S/C30H47NO3/c1-19(2)21-9-13-27(4)20-8-15-29-12-6-7-22(29)30(27,25(21)31(29)17-20)16-10-23(32)26(3)18-33-28(5)14-11-24(26)34-28/h19-22,24-25H,6-18H2,1-5H3 |
InChI-Schlüssel |
REKWVHVBDQXQLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC(=O)C6(COC7(CCC6O7)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


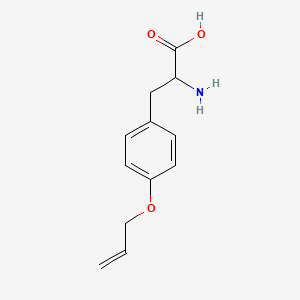
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide](/img/structure/B12324228.png)
![[18-Acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] acetate](/img/structure/B12324237.png)

![[5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12324251.png)


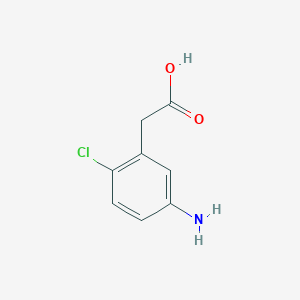
![4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B12324279.png)
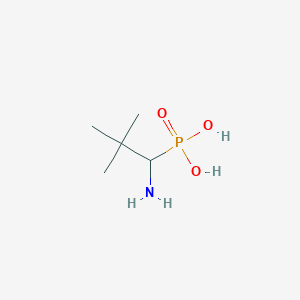
![Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)-](/img/structure/B12324294.png)
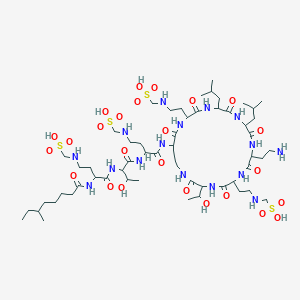
![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)
